Fmoc-Ala(alpha-cyclopropyl)-OH
Overview
Description
Fmoc-Ala(alpha-cyclopropyl)-OH is a derivative of alanine, an amino acid, where the alpha position is substituted with a cyclopropyl group. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions.
Mechanism of Action
Target of Action
Fmoc-a-cyclopropyl-Ala-OH is a derivative of the amino acid alanine, with a cyclopropyl group and a fluorenylmethoxycarbonyl (Fmoc) group . The primary targets of this compound are likely to be proteins or peptides that interact with alanine residues. The Fmoc group serves as a protecting group for the amino acid during peptide synthesis .
Mode of Action
The Fmoc group in Fmoc-a-cyclopropyl-Ala-OH can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), making it a versatile reagent used in Fmoc solid-phase peptide synthesis . The Fmoc group is base-labile, meaning it can be removed under basic conditions, allowing the alanine residue to participate in peptide bond formation .
Biochemical Pathways
Fmoc-a-cyclopropyl-Ala-OH is commonly used as a building block in the preparation of triazolopeptides and azapeptides, and in the synthesis of bis-cationic porphyrin peptides . It can also be used to transform Mannich-adducts into α-halogenated amides without undergoing aziridination . These processes involve various biochemical pathways, including peptide synthesis and post-translational modifications.
Result of Action
The molecular and cellular effects of Fmoc-a-cyclopropyl-Ala-OH are largely dependent on the specific peptides or proteins it is incorporated into. As a building block in peptide synthesis, it can contribute to the structural and functional diversity of the resulting peptides .
Action Environment
The action, efficacy, and stability of Fmoc-a-cyclopropyl-Ala-OH can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the Fmoc group and hence the compound’s action . Additionally, factors such as temperature and solvent can also impact the peptide synthesis process involving Fmoc-a-cyclopropyl-Ala-OH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ala(alpha-cyclopropyl)-OH typically involves the following steps:
Fmoc Protection: The amino group of the cyclopropylated alanine is then protected using the Fmoc group. This is usually done by reacting the amino acid with Fmoc chloride in the presence of a base like sodium carbonate or triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Ala(alpha-cyclopropyl)-OH can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides, facilitated by coupling reagents like HATU or DIC.
Substitution Reactions: The cyclopropyl group can undergo substitution reactions, although these are less common due to the stability of the cyclopropyl ring.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: HATU or DIC in the presence of a base like N-methylmorpholine (NMM).
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Deprotection: Free amino acid (Ala(alpha-cyclopropyl)-OH).
Coupling: Peptides or peptide derivatives.
Substitution: Substituted cyclopropyl derivatives.
Scientific Research Applications
Fmoc-Ala(alpha-cyclopropyl)-OH is used in various scientific research applications, including:
Peptide Synthesis: It is a building block in the synthesis of peptides and peptidomimetics, which are used in drug discovery and development.
Bioconjugation: The compound can be used to modify proteins and other biomolecules for studying protein-protein interactions and cellular processes.
Medicinal Chemistry: It is used in the design and synthesis of novel therapeutic agents, particularly those targeting specific protein-protein interactions.
Material Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as increased stability or bioactivity.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Ala-OH: The non-cyclopropylated version of the compound.
Fmoc-Val-OH: Another Fmoc-protected amino acid with a different side chain.
Fmoc-Leu-OH: Similar to Fmoc-Ala(alpha-cyclopropyl)-OH but with a larger, branched side chain.
Uniqueness
This compound is unique due to the presence of the cyclopropyl group, which can impart distinct conformational and electronic properties to peptides. This can result in enhanced stability, bioactivity, and specificity in biological applications compared to other Fmoc-protected amino acids.
Properties
IUPAC Name |
(2S)-2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-21(19(23)24,13-10-11-13)22-20(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,22,25)(H,23,24)/t21-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWCIRABWAINIK-NRFANRHFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C1CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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